molecular formula C22H23N3O B3749081 6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline

6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline

Cat. No. B3749081
M. Wt: 345.4 g/mol
InChI Key: PNHRUNJIZRGQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW-501516 or Cardarine and is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist.

Mechanism of Action

The mechanism of action of 6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline involves activation of the PPARδ receptor. This receptor is involved in the regulation of lipid metabolism and glucose homeostasis. Activation of this receptor leads to increased expression of genes involved in fatty acid oxidation and glucose uptake. This results in increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to have several biochemical and physiological effects. These include increased endurance, improved metabolic function, and increased energy production. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline in lab experiments is its potency. This compound has been shown to be highly effective in activating the PPARδ receptor and improving metabolic function. However, one of the limitations of using this compound is its complexity. The synthesis of this compound requires expertise in synthetic organic chemistry and may not be accessible to all researchers.

Future Directions

There are several future directions for the study of 6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline. One potential direction is the development of more potent and selective PPARδ agonists. Another direction is the study of the long-term effects of this compound on metabolic function and overall health. Additionally, this compound may have potential applications in the treatment of inflammatory diseases and further research in this area is warranted.
Conclusion:
6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have several biochemical and physiological effects, including increased endurance, improved metabolic function, and anti-inflammatory effects. While the synthesis of this compound is complex, it has the potential to be a valuable tool for researchers studying metabolic function and inflammatory diseases. Further research in this area is warranted to fully understand the potential applications of this compound.

Scientific Research Applications

6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of sports medicine. This compound has been shown to increase endurance and improve performance in athletes. It has also been studied for its potential applications in the treatment of metabolic disorders, such as obesity and diabetes.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-15-7-10-25(11-8-15)22(26)19-13-21(17-4-3-9-23-14-17)24-20-6-5-16(2)12-18(19)20/h3-6,9,12-15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHRUNJIZRGQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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